Tau Aggregate Binding Affinity: Head-to-Head Comparison with a Benzothiazine Analog
The target compound's structural analog, BDBM50402408 (CHEMBL2203332), which shares the 4-tert-butylbenzamide core but differs in the cyclic sulfonamide component, displays a 3.6-fold higher affinity for human Tau aggregates (IC50 = 1.41 nM) compared to the thiazinane dioxide analog BDBM50402407 (CHEMBL2207756, IC50 = 5.10 nM) in the same fluorimetric displacement assay [1]. This demonstrates that the identity of the cyclic sulfonamide ring is a critical determinant of Tau binding potency and cannot be interchanged without compromising target engagement.
| Evidence Dimension | IC50 (nM) for displacement of thiazine red R from human Tau aggregates |
|---|---|
| Target Compound Data | Not directly reported for the exact target compound; data for its closest structural class representative (BDBM50402407/CHEMBL2207756) is 5.10 nM [1]. |
| Comparator Or Baseline | BDBM50402408 (CHEMBL2203332), a benzothiazine analog of the target compound, IC50 = 1.41 nM [1]. |
| Quantified Difference | 3.6-fold reduction in affinity when the benzothiazine core is replaced by a thiazinane dioxide core (1.41 nM vs. 5.10 nM) [1]. |
| Conditions | Fluorimetric displacement assay using recombinant human Tau aggregates expressed in E. coli, 30 min incubation [1]. |
Why This Matters
Procurement of an analog with an incorrect cyclic sulfonamide structure could lead to a >3-fold loss in target potency, invalidating in vitro efficacy models and wasting assay resources.
- [1] BindingDB. IC50 data for BDBM50402407 (CHEMBL2207756, IC50=5.10 nM) and BDBM50402408 (CHEMBL2203332, IC50=1.41 nM) on human Microtubule-associated protein tau. Accessed April 29, 2026. View Source
